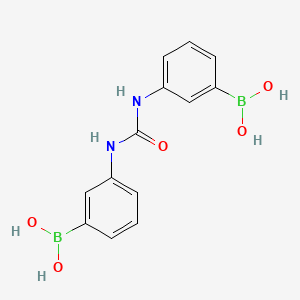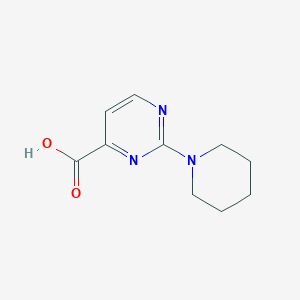
N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride
Descripción general
Descripción
N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride, also known as 2-AEP, is a synthetic, water-soluble, fluorinated amine compound with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and has been studied extensively in the fields of organic chemistry, biochemistry, and pharmacology. The compound has been found to be a powerful tool for investigating the structure and function of proteins, enzymes, and other biological molecules.
Aplicaciones Científicas De Investigación
Direct Synthesis of Pyridine Derivatives
A study by Movassaghi et al. (2007) outlines a method for converting various N-vinyl and N-aryl amides into corresponding pyridine and quinoline derivatives. This process involves the activation of amides with trifluoromethanesulfonic anhydride and highlights the compatibility with a range of functional groups, which could include derivatives similar to "N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride" (Movassaghi, Hill, & Ahmad, 2007).
N-Protection of Amines
Karimian and Tajik (2014) reported a green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as a catalyst. This method showcases the potential for modifying amines in a manner that could be relevant for handling "N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride," emphasizing clean reactions and high yields (Karimian & Tajik, 2014).
Cooperative Structure Direction in Synthesis
Research by Weigel et al. (1997) on the synthesis of microporous materials using a combination of structure-directing amines demonstrates the utility of complex amines in material science. Specifically, they used tris(2-aminoethyl)amine and pyridine to synthesize large-pore gallium oxyfluorophosphates, illustrating how similar amines can be instrumental in developing novel materials with unique properties (Weigel, Weston, Cheetham, & Stucky, 1997).
Propiedades
IUPAC Name |
N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3.2ClH/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12;;/h1-2,5H,3-4,12H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINNXWOQWNJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride](/img/structure/B1519930.png)











